molecular formula C18H18N2O5 B4931542 N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide

N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide

Cat. No. B4931542
M. Wt: 342.3 g/mol
InChI Key: GJDNMDLLDAYLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide, also known as FMA-MA, is a chemical compound that has gained significant research interest in recent years due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. FMA-MA is a pyrrolidine-based compound that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide is not fully understood. However, studies have suggested that N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide may act as an inhibitor of different enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting these enzymes, N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide has been shown to have different biochemical and physiological effects. In vitro studies have demonstrated that N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain. In vivo studies have shown that N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide in lab experiments is its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which makes it a useful tool for studying the role of these enzymes in different biological processes. Another advantage is its potential use as a drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. However, one limitation of using N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide. One direction is to further investigate its mechanism of action and its effects on different enzymes and neurotransmitters. Another direction is to evaluate its potential use as a drug candidate for the treatment of various diseases. Additionally, future research could focus on improving the solubility and pharmacokinetics of N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide to enhance its effectiveness as a therapeutic agent.

Synthesis Methods

N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide can be synthesized using different methods, including the reaction of 4-methoxyphenylacetic acid with N-(2-furylmethyl)pyrrolidine-2,5-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with N-acetylglycine to produce N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide.

Scientific Research Applications

N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide has been extensively studied for its potential applications in different fields. In medicinal chemistry, N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide has been evaluated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide has been studied for its effects on the activity of different enzymes, including acetylcholinesterase and butyrylcholinesterase. In pharmacology, N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide has been evaluated for its potential use as a drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-12(21)19(11-15-4-3-9-25-15)16-10-17(22)20(18(16)23)13-5-7-14(24-2)8-6-13/h3-9,16H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDNMDLLDAYLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CO1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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